![molecular formula C22H18ClN3O B3729064 N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide](/img/structure/B3729064.png)
N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide
描述
N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide, also known as CB-30865, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities. In
作用机制
The exact mechanism of action of N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide is not fully understood. However, studies have suggested that it may exert its biological activities by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been found to reduce fibrosis and angiogenesis in various animal models.
实验室实验的优点和局限性
N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of NF-κB and MMPs. It is also relatively easy to synthesize and purify. However, N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, it has not been extensively tested for its toxicity and pharmacokinetics.
未来方向
There are several future directions for the study of N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide. One potential direction is to further explore its anti-inflammatory and anti-cancer activities in preclinical and clinical studies. Another direction is to investigate its potential use in the treatment of fibrosis and angiogenesis. Additionally, it may be worthwhile to develop more potent and selective analogs of N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide that could be used for therapeutic purposes. Finally, more research is needed to determine the toxicity and pharmacokinetics of N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide in order to assess its safety for human use.
科学研究应用
N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. In addition, it has been shown to possess anti-fibrotic and anti-angiogenic properties. N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide has also been studied for its potential use in the treatment of various diseases, including rheumatoid arthritis, cancer, and fibrosis.
属性
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-15-6-10-17(11-7-15)21(27)25-22-24-19-4-2-3-5-20(19)26(22)14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKANFNLNMBEIAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。